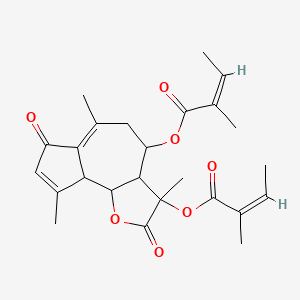
4-Angeloyloxypruteninone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Angeloyloxypruteninone is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as coumarins, which are characterized by their benzopyrone structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Angeloyloxypruteninone typically involves the esterification of pruteninone with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Angeloyloxypruteninone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pesticides and fragrances.
Wirkmechanismus
The mechanism of action of 4-Angeloyloxypruteninone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress pathways.
Modulating signaling pathways: Affecting cellular processes like apoptosis and inflammation.
Binding to receptors: Interacting with specific receptors to elicit biological responses.
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound of 4-Angeloyloxypruteninone, known for its anticoagulant properties.
Umbelliferone: Another coumarin derivative with antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin with potential anti-cancer properties.
Uniqueness: this compound is unique due to its specific ester linkage with angelic acid, which imparts distinct biological activities and chemical reactivity compared to other coumarins.
Eigenschaften
CAS-Nummer |
33439-66-6 |
|---|---|
Molekularformel |
C25H30O7 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
[3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H30O7/c1-8-12(3)22(27)30-17-11-15(6)18-16(26)10-14(5)19(18)21-20(17)25(7,24(29)31-21)32-23(28)13(4)9-2/h8-10,17,19-21H,11H2,1-7H3/b12-8-,13-9- |
InChI-Schlüssel |
SRYAYZOSNMNVNQ-JMVBYTIWSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)/C(=C\C)/C)C(=CC2=O)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C(=CC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


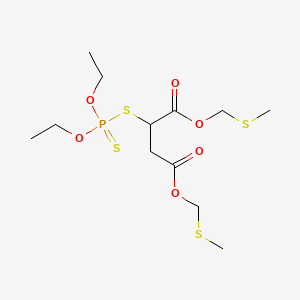

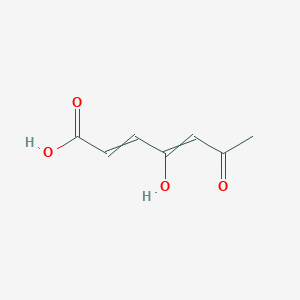
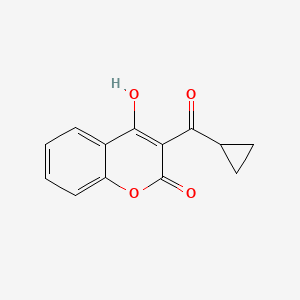

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)



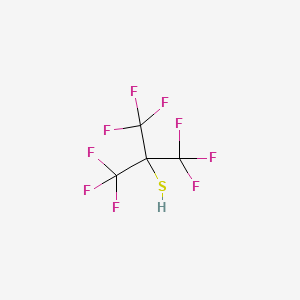

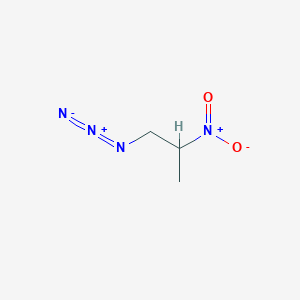

![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
